![molecular formula C17H17N3O2S B2649949 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 1706290-43-8](/img/structure/B2649949.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene and pyridine rings: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the oxazole derivative with the thiophene-pyridine moiety under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Further research is needed to fully understand its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}acetamide
- 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}butan-1-ol
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide features a unique combination of functional groups that may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-16(12(2)22-20-11)6-17(21)19-8-13-5-15(9-18-7-13)14-3-4-23-10-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYESVNWGINMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
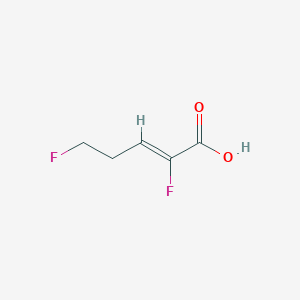
![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2649868.png)
![N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)
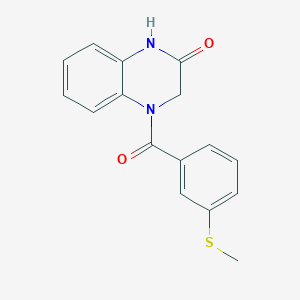
![6-(3-methoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)

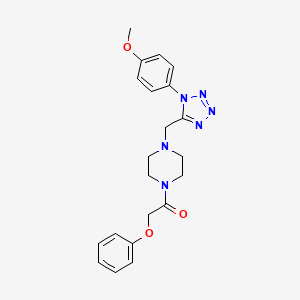
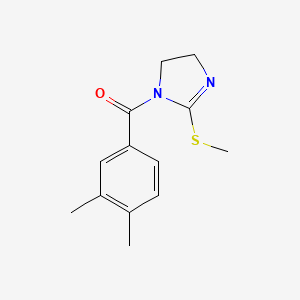
![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)
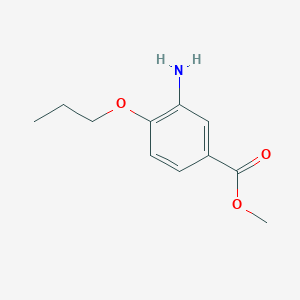

![(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2649889.png)
